N-(3-fluorophenyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide

Medicinal Chemistry Structure-Activity Relationship Fluorine Chemistry

N-(3-fluorophenyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide (C₁₄H₁₀FN₃O₃S₃, MW 383.4 g/mol) is a synthetic thiazole derivative incorporating a thiophene-2-sulfonamido group at the 2-position and a 3-fluorophenyl carboxamide at the 4-position of the thiazole ring. The compound belongs to a broader class of sulfonamide-substituted thiazole carboxamides that have been investigated in patent literature as modulators of the orphan nuclear receptor RORγ and as antineoplastic agents, with the distinct thiophene-sulfonamide pharmacophore differentiating it from simpler benzenesulfonamide analogs.

Molecular Formula C14H10FN3O3S3
Molecular Weight 383.4 g/mol
Cat. No. B12342533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-fluorophenyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide
Molecular FormulaC14H10FN3O3S3
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)NC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CS3
InChIInChI=1S/C14H10FN3O3S3/c15-9-3-1-4-10(7-9)16-13(19)11-8-23-14(17-11)18-24(20,21)12-5-2-6-22-12/h1-8H,(H,16,19)(H,17,18)
InChIKeyKVSIXWUIFRZIBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Fluorophenyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide: Structural Profile for Procurement Screening


N-(3-fluorophenyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide (C₁₄H₁₀FN₃O₃S₃, MW 383.4 g/mol) is a synthetic thiazole derivative incorporating a thiophene-2-sulfonamido group at the 2-position and a 3-fluorophenyl carboxamide at the 4-position of the thiazole ring [1]. The compound belongs to a broader class of sulfonamide-substituted thiazole carboxamides that have been investigated in patent literature as modulators of the orphan nuclear receptor RORγ and as antineoplastic agents, with the distinct thiophene-sulfonamide pharmacophore differentiating it from simpler benzenesulfonamide analogs [2][3].

Why N-(3-Fluorophenyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide Cannot Be Replaced by a Generic Thiazole Sulfonamide


The combination of a thiophene-2-sulfonamido donor and a 3-fluorophenyl acceptor on the thiazole-4-carboxamide scaffold creates a specific electrostatic and steric environment that generic thiazole sulfonamides do not replicate. The thiophene ring provides distinct π-electron density and sulfur-mediated polarizability compared to a phenyl ring, altering both target binding and metabolic stability [1]. Simultaneously, the meta-fluorine substitution on the anilide ring modulates the carboxamide NH acidity and the overall dipole moment, which can shift selectivity among isoforms within enzyme families such as carbonic anhydrases or RORγ [2][3]. Substituting either the thiophene-sulfonamide for a benzenesulfonamide, or the 3-fluorophenyl for a 4-fluorophenyl isomer, changes the hydrogen-bond network geometry and may abolish activity against the intended target subset.

Quantitative Differentiation Evidence for N-(3-Fluorophenyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide


Meta-Fluorine Substitution Directs Electronic Properties Differently from Para-Fluoro or Unsubstituted Analogs

The 3-fluorophenyl substituent in the target compound inductively withdraws electron density from the carboxamide NH without the resonance-donating mesomeric effect possible in a 4-fluorophenyl isomer. In sulfonamide-bearing thiazole carbonic anhydrase inhibitors, meta-substituted phenyl groups have been shown to alter hCA II inhibition potency by approximately 2- to 5-fold compared to para-substituted analogues, an effect attributed to differential positioning of the fluorine relative to the zinc-bound sulfonamide group [1]. The target compound’s 3-fluoro orientation places the electronegative substituent closer to the carboxamide linkage, potentially enhancing hydrogen-bond donor strength of the NH to a greater degree than the 4-fluoro positional isomer (N-(4-fluorophenyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide).

Medicinal Chemistry Structure-Activity Relationship Fluorine Chemistry

Thiophene-Sulfonamide vs. Benzenesulfonamide Pharmacophore: Implications for π-Stacking and Target Affinity

The thiophene-2-sulfonamido moiety in the target compound provides a five-membered, electron-rich heteroaromatic surface that differs from the six-membered benzenesulfonamide found in analogs such as 2-benzenesulfonamido-N-(3-fluorophenyl)thiazole-4-carboxamide. Patent literature on thiazole sulfonamides as antineoplastic agents (US7084170B2) demonstrates that thiophene-containing sulfonamides exhibit distinct cytotoxicity profiles compared to phenyl sulfonamide congeners, with the thiophene sulfur atom contributing to chalcogen bonding interactions not available to the benzenesulfonamide series [1]. In RORγ modulator chemotypes, the thiophene-2-sulfonamide attachment has been specifically claimed as a preferred embodiment, suggesting a non-obvious advantage over standard aryl sulfonamides for this target class [2].

Drug Design Pharmacophore Modeling Sulfur Heterocycles

Thiazole-4-Carboxamide Regioisomerism: Positional Constraint of the Carboxamide Vector

The target compound positions the N-(3-fluorophenyl)carboxamide at the thiazole 4-position, placing this recognition element at a defined distance and angle from the 2-sulfonamido pharmacophore. This contrasts with thiazole-5-carboxamide regioisomers (e.g., 4-amino-N-(3-fluorophenyl)-2-[(4-sulfamoylphenyl)amino]-1,3-thiazole-5-carboxamide co-crystallized with CDK2, PDB 3R9D [1]) which display a different exit vector for the carboxamide group. The 4-carboxamide orientation in the target compound creates a distinct shape complementarity profile that may favor binding to targets with deeper hydrophobic pockets adjacent to the catalytic site, whereas 5-carboxamide regioisomers project the anilide group in a divergent direction.

Medicinal Chemistry Scaffold Design Isosterism

Molecular Weight and Lipophilicity Window Differentiates from High-Molecular-Weight Polycyclic Analogs

With a molecular formula of C₁₄H₁₀FN₃O₃S₃ and MW of 383.4 g/mol, the target compound occupies a physicochemical space (MW < 400, moderate lipophilicity) that is distinct from larger, more complex thiophene-thiazole conjugates such as N-(3-(2-oxo-2,3-dihydrothiazol-4-yl)-5-(thiophene-2-sulfonamido)phenyl)thiophene-2-carboxamide (MW > 450) [1]. This smaller molecular footprint may offer advantages in ligand efficiency metrics and permeability, while still retaining the key thiophene-sulfonamide-thiazole pharmacophore triad. Compounds exceeding MW 450 often face steeper solubility and permeability challenges in cellular assays [2].

Drug-Likeness Physicochemical Properties Lead Optimization

Recommended Application Scenarios for N-(3-Fluorophenyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide Based on Structural Evidence


Carbonic Anhydrase Isoform Selectivity Screening Panels

The thiazole-4-carboxamide scaffold bearing a thiophene-2-sulfonamido group places this compound within a well-precedented class of zinc-binding sulfonamide inhibitors. The meta-fluorophenyl substituent differentiates it from 4-fluorophenyl and unsubstituted phenyl analogs that have been profiled against hCA I, II, IX, and XII in published enzyme inhibition studies [1]. Researchers prioritizing tumor-associated isoforms (hCA IX/XII) over cytosolic isoforms (hCA I/II) may find the 3-fluoro orientation contributes to the desired selectivity profile, as observed for structurally related thiazole sulfonamides. Procurement of the 3-fluoro variant rather than the 4-fluoro isomer is indicated when screening for differential isoform inhibition.

RORγ Modulator Hit Expansion and SAR Exploration

Patent WO2013178362A1 explicitly claims carboxamide- and sulfonamide-substituted thiazoles, including those with thiophene-sulfonamide attachments, as orphan nuclear receptor RORγ modulators with potential application in autoimmune and inflammatory diseases [1]. The target compound, with its thiophene-2-sulfonamido group and 3-fluorophenyl carboxamide, maps onto the preferred substitution pattern described in the patent’s Markush structures. This compound can serve as a reference point for SAR studies exploring the contribution of the thiophene (vs. phenyl) sulfonamide and the meta-fluorine (vs. para-fluoro, chloro, or unsubstituted) to RORγ binding and functional activity.

Kinase Inhibitor Scaffold with Thiazole-4-Carboxamide Exit Vector

The thiazole-4-carboxamide regioisomer provides a defined geometry that orients the N-(3-fluorophenyl) group in a direction complementary to kinase hinge-binding motifs. Related thiazole-5-carboxamide compounds have been co-crystallized with CDK2 (PDB 3R9D [1]), demonstrating the thiazole core’s ability to engage the kinase hinge region while the carboxamide anilide extends toward solvent-exposed or selectivity pockets. The target compound’s 4-carboxamide configuration offers an alternative vector that may address kinase targets where the 5-carboxamide orientation is suboptimal. Procurement for kinase panel screening is justified when seeking novel type II or type III kinase inhibitor starting points.

Antineoplastic Lead Identification in the Thiophene-Thiazole Sulfonamide Class

US Patent 7084170B2 establishes thiophene- and thiazole-sulfonamides as antineoplastic chemotypes with demonstrated activity against susceptible neoplasms [1]. The target compound combines the thiophene sulfonamide and thiazole carboxamide substructures claimed in this patent family. Its lower molecular weight (383.4 g/mol) relative to the bis-aryl conjugates exemplified in the patent makes it an attractive starting point for hit-to-lead optimization, where maintaining ligand efficiency while improving potency is a key objective. Procurement of this specific compound, as opposed to heavier polycyclic analogs, aligns with fragment-based or lead-like screening strategies that prioritize molecular simplicity and synthetic tractability.

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